(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane
Description
The compound "(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane" is a tetra-substituted imidazole derivative characterized by:
- 4,5-Diphenyl groups on the imidazole core, enhancing steric bulk and aromatic interactions.
- A phenoxy trifluoromethane moiety, introducing strong electron-withdrawing effects via the trifluoromethyl group, which may improve metabolic stability and lipophilicity.
Properties
IUPAC Name |
4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O4/c1-37-25-18-22(19-26(38-2)29(25)39-3)30-35-27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)36(30)23-14-16-24(17-15-23)40-31(32,33)34/h4-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRCKINHDSFOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to interact with a variety of biological targets. For instance, imidazole derivatives have shown inhibitory effects on tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function. The presence of the trimethoxyphenyl (TMP) group could potentially enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Imidazole derivatives have been associated with a broad range of biochemical pathways due to their diverse biological activities.
Biological Activity
The compound (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Structure and Composition
- Molecular Formula: C31H25F3N2O4
- Molar Mass: 532.54 g/mol
- CAS Number: 190780-24-6
The structure consists of a trifluoromethane group attached to a phenoxy moiety, which is further linked to a triarylimidazole framework. This unique structure may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly in targeting triple-negative breast cancer (TNBC) cells. In vitro assays demonstrated significant cytotoxicity against MDA-MB-231 cell lines, with an IC50 value indicating potent inhibitory effects on cell proliferation. The compound also exhibited selectivity, showing less toxicity towards non-cancerous MCF10A cells, thus providing a therapeutic window for differentiation between cancerous and normal cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 19 |
| MCF10A | 2.4 | - |
The mechanism of action appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis. In vivo studies showed that treatment with the compound significantly inhibited lung metastasis in mouse models, outperforming established treatments like TAE226 .
Pharmacokinetics
Pharmacokinetic studies revealed favorable profiles for the compound, including:
- Clearance: 82.7 mL/h/kg
- Oral Bioavailability: 31.8% after administration of 10 mg/kg
- Toxicity: No acute toxicity observed at doses up to 2000 mg/kg in Kunming mice .
Study on TNBC Metastasis
In a notable study, BALB/c nude mice inoculated with MDA-MB-231 cells were treated with the compound over a period of 30 days. The results indicated a marked reduction in metastatic nodules compared to control groups, suggesting that the compound may serve as an effective therapeutic agent against TNBC metastasis .
Comparative Analysis with Other Compounds
The compound was compared with other known anticancer agents such as 5-Fluorouracil (5-FU) . It demonstrated superior growth inhibition activities in both MCF-7 and MDA-MB-231 cell lines, indicating its potential as a novel therapeutic candidate .
Table 2: Comparative Efficacy Data
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |
|---|---|---|
| Compound | 0.87 - 12.91 | 1.75 - 9.46 |
| 5-Fluorouracil | 17.02 | 11.73 |
Comparison with Similar Compounds
Core Structural Differences
The target compound’s imidazole core distinguishes it from thiazole- or triazole-based analogs (e.g., compounds 4 and 5 in ), which exhibit different electronic profiles and tautomeric behaviors . Key structural comparisons include:
Electronic and Steric Effects
- Methoxy vs. Halogen Substituents : The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with halogenated analogs (e.g., 4-chlorophenyl in [31]) that withdraw electrons. This difference influences reactivity and intermolecular interactions .
- Trifluoromethoxy Group: The phenoxy-CF₃ moiety enhances lipophilicity and metabolic resistance compared to non-fluorinated derivatives (e.g., thiophene-substituted imidazoles in ) .
Physicochemical Properties
Potential Bioactivity
While bioactivity data for the target compound are unavailable, structurally related imidazoles and triazoles are explored for pharmaceutical applications. For example:
- Thiophene-substituted imidazoles () may exhibit antimicrobial properties due to heterocyclic aromaticity.
- Triazole-thiones () are studied for enzyme inhibition, leveraging sulfur’s nucleophilic character . The target compound’s trifluoromethoxy group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted drug development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of imidazole derivatives like this compound?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with amines under reflux conditions. Key steps include:
- Reagent selection : Use of triethylamine (Et3N) as a base to deprotonate intermediates and facilitate nucleophilic substitutions .
- Solvent systems : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates while maintaining reaction stability .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical for isolating pure products .
- Optimization variables : Reaction time (8–72 hours), temperature (room temperature to reflux), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to amine) are adjusted based on thin-layer chromatography (TLC) monitoring .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves molecular conformation, including dihedral angles between aromatic rings and the imidazole core (e.g., fluoromethoxy-phenyl ring at 12.65° relative to the imidazole plane) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.6–3.8 ppm) and confirms substitution patterns.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- Thermal analysis : Melting points (e.g., 429–430 K) confirm purity .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound?
- Target identification : Prioritize kinases (e.g., p38 MAP kinase) or enzymes (e.g., nitric oxide synthase) based on structural analogs with known bioactivity .
- Assay design :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
- Enzyme inhibition : Measure IC50 values via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on potency .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Experimental variables :
- Solubility : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity artifacts.
- Cell line variability : Validate results across multiple cell lines and primary cultures.
- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA with post-hoc tests) .
- Meta-analysis : Cross-reference substituent effects from analogs (e.g., 2-(thiophen-2-yl)-imidazoles vs. 4,5-diphenyl derivatives) .
Q. How can environmental fate studies be designed for this compound?
- Degradation pathways :
- Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25–50°C.
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Biotransformation : Use microbial consortia from soil/water samples to assess metabolic breakdown products .
- Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in synthetic yields?
- Critical factors :
- Purity of starting materials : Use CAS RN-verified reagents (e.g., 3,4,5-trimethoxyphenol, CAS 642-71-7) to ensure reproducibility .
- Reaction monitoring : Replace TLC with HPLC for real-time quantification of intermediates.
- Case study : Lower yields (e.g., 51.9% ) may arise from incomplete imidazole cyclization; optimize by adding molecular sieves to absorb water .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
